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This guide provides a comprehensive overview and detailed protocols for utilizing the

perforated patch-clamp technique with a potassium L-aspartate-based internal solution. It is

designed for researchers, scientists, and drug development professionals seeking to perform

high-fidelity electrophysiological recordings while preserving the intracellular environment.

Introduction: Overcoming the Limitations of
Conventional Whole-Cell Patch-Clamp
The patch-clamp technique is a cornerstone of electrophysiology, offering unparalleled insight

into the function of ion channels and the electrical behavior of cells.[1][2] The conventional

whole-cell configuration, while widely used, involves rupturing the cell membrane to gain direct

electrical and molecular access to the intracellular space.[1][3] This process, however, leads to

the dialysis of the cytoplasm with the pipette solution, washing out essential endogenous

signaling molecules, second messengers, and altering intracellular ion concentrations.[2][4]

This "washout" can disrupt the very pathways and channel properties under investigation,

leading to artifacts such as channel "run-down".[4]

The perforated patch-clamp technique, first introduced by Horn and Marty in 1988, offers a

powerful alternative that mitigates these issues.[3] Instead of rupturing the membrane patch,

this method utilizes pore-forming agents, typically antibiotics, included in the pipette solution.[3]

[5] These agents, such as nystatin, amphotericin B, or gramicidin, insert themselves into the

membrane patch, creating small pores that allow for electrical access.[3][5][6] Crucially, these

pores are permeable to small monovalent ions like potassium, sodium, and chloride, but
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impermeable to larger molecules such as proteins, second messengers (e.g., cAMP, ATP), and

divalent cations like calcium.[3][4] This preserves the integrity of the intracellular signaling

environment, enabling more physiologically relevant and stable long-term recordings.[4][7][8]

The Rationale for Potassium L-Aspartate in the
Internal Solution
The composition of the internal (pipette) solution is critical for maintaining the physiological

state of the patched cell. For neuronal recordings, the internal solution should be potassium-

based to mimic the high intracellular concentration of K+ ions.[9] While various potassium salts

can be used, Potassium L-aspartate offers specific advantages in the context of perforated

patch-clamping.

Why Potassium L-Aspartate?

Physiological Relevance: Aspartate is an endogenous amino acid, making it a more

physiologically compatible anion compared to gluconate or chloride in many cell types.

Minimal Impact on Chloride Reversal Potential: Using a low concentration of chloride in the

internal solution is often desirable to study inhibitory GABAergic or glycinergic currents.[10]

K-aspartate allows for the formulation of low-chloride internal solutions, helping to maintain

the physiological chloride gradient.[11]

Reduced Liquid Junction Potential (LJP): While not eliminating it, the use of a large,

relatively immobile anion like aspartate can result in a more predictable and often smaller

LJP compared to solutions with high chloride concentrations.[10][12] Accurate LJP correction

is crucial for precise voltage-clamp experiments.[13][14]

Potential to Enhance Enzyme Activity: Studies have shown that some common internal

solution components can affect intracellular enzyme activity. For instance, potassium

aspartate has been found to increase the activity of cAMP-dependent protein kinase (PKA),

which can be a consideration when studying pathways involving this enzyme.[15]

It is important to note that the choice of the primary anion can influence experimental

outcomes. For example, K-gluconate can chelate Ca2+ ions and may precipitate, while K-
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methylsulfate can offer lower access resistance.[9] The optimal internal solution composition

should always be empirically determined for the specific cell type and research question.

Core Principles and Workflow of Perforated Patch-
Clamping
The success of a perforated patch-clamp experiment hinges on the gradual formation of pores

in the cell membrane patch without causing it to rupture. The process can be monitored by

observing the changes in access resistance (Ra) and cell capacitance.
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Caption: Experimental workflow for the perforated patch-clamp technique.

Detailed Protocols
Preparation of Potassium L-Aspartate Internal Solution
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This protocol provides a template for a K-aspartate based internal solution suitable for

perforated patch-clamp recordings from neurons. Concentrations may need to be optimized for

different cell types.

Table 1: Example Potassium L-Aspartate Internal Solution

Component Concentration (mM) Purpose

Potassium L-Aspartate 125
Primary K+ salt, maintains

resting potential

KCl 15
Sets the chloride reversal

potential (ECl)

MgCl2 1
Blocks certain K+ channels,

enzymatic cofactor

HEPES 10 pH buffer

EGTA 0.5
Calcium chelator to buffer

intracellular Ca2+

Mg-ATP 4
Energy source for cellular

processes

Na2-GTP 0.3
Energy source, G-protein

signaling

Protocol:

Add all components except for Mg-ATP and Na2-GTP to ~80% of the final volume of high-

purity, sterile water.

Adjust the pH to 7.2-7.3 with KOH.[10]

Bring the solution to the final volume.

Measure the osmolarity and adjust to be 10-20 mOsm lower than the external solution to

promote seal formation.[9] Use a concentrated stock of K-aspartate or sucrose for

adjustment.
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On the day of the experiment, add Mg-ATP and Na2-GTP from fresh stock solutions.

Filter the final solution through a 0.22 µm syringe filter.[16]

Aliquot and store at -20°C. Thawed aliquots should be kept on ice during use.[9]

Preparation of Perforating Agent (Amphotericin B)
Amphotericin B is a commonly used perforating agent that forms pores permeable to small

monovalent ions.[4] It is light-sensitive and should be prepared fresh.

Materials:

Amphotericin B powder

Dimethyl sulfoxide (DMSO), high purity

Potassium L-aspartate internal solution

Protocol:

Prepare a stock solution of Amphotericin B at 40 mg/mL in DMSO.[8] Sonicate the stock

solution until it becomes a uniform, turbid yellowish solution.[7]

On the day of the experiment, dilute the stock solution into the K-aspartate internal solution

to a final concentration of 160-240 µg/mL.[7][8] Vortex vigorously.

Keep the final solution on ice and protected from light.

Perforated Patch-Clamp Recording Procedure
This protocol outlines the steps for achieving a stable perforated patch recording.

Protocol:

Pipette Preparation:

Pull glass pipettes with a resistance of 3-6 MΩ.[7][17]
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To facilitate seal formation, it is crucial to prevent the perforating agent from reaching the

pipette tip prematurely.[3] To achieve this, first, dip the very tip of the pipette into the agent-

free K-aspartate solution for a few seconds ("tip-filling").[7][18]

Then, back-fill the pipette with the amphotericin B-containing internal solution.[7][18]

Seal Formation:

Approach the target cell with the pipette. It is often recommended to do so without

applying positive pressure to avoid expelling the amphotericin-containing solution.[7]

Once in close proximity to the cell, apply gentle positive pressure to clean the cell surface.

Gently press the pipette against the cell membrane and apply light negative pressure to

form a gigaohm seal (>1 GΩ).[4][7]

Monitoring Perforation:

Once a stable gigaohm seal is formed, monitor the perforation process by applying small,

repetitive voltage steps (e.g., 10 mV) and observing the current response.[4]

Successful perforation is indicated by a gradual decrease in the access resistance (Ra)

and a corresponding increase in the capacitive currents.[4] This process can take

anywhere from 5 to 30 minutes.[3][7]

A stable recording can typically be initiated when the access resistance reaches a steady

state, usually between 10-50 MΩ.[3]

Validation of Perforation vs. Rupture:

It is critical to distinguish true perforation from accidental rupture of the membrane patch.

[3]

Method 1: Membrane-Impermeable Dye: Include a fluorescent dye that cannot pass

through the perforations (e.g., tetramethylrhodamine-dextran) in the pipette solution.[7] If

the cell fills with the dye, the membrane has ruptured.
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Method 2: Sodium Channel Blocker: For excitable cells, a membrane-impermeable

sodium channel blocker (e.g., QX-314) can be included in the pipette solution. If the cell

can still fire action potentials, the patch is likely perforated. If firing is blocked, the

membrane has ruptured, allowing the blocker to enter the cell.[3]
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Caption: Mechanism of pore formation by Amphotericin B.

Troubleshooting Common Issues
Table 2: Troubleshooting Guide
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Issue Possible Cause(s) Suggested Solution(s)

Failure to form a Gigaohm seal
Perforating agent at the pipette

tip.

Ensure proper tip-filling with

agent-free solution. Approach

the cell quickly after entering

the bath.[19]

Dirty pipette tip or unhealthy

cells.

Use fresh, healthy cells.

Ensure clean solutions and

glassware.

Slow or incomplete perforation Inactive perforating agent.

Prepare fresh amphotericin B

stock solution daily. Protect

from light.

Low concentration of

perforating agent.

Optimize the concentration of

amphotericin B for your cell

type.[7]

Spontaneous rupture to whole-

cell

Unstable seal or excessive

suction.

Ensure a high-quality Gigaohm

seal before perforation begins.

Avoid applying any additional

suction after the seal is

formed.

High osmolarity difference.

Ensure internal solution

osmolarity is 10-20 mOsm

lower than the external

solution.[9]

High access resistance (Ra >

50 MΩ)
Incomplete perforation.

Allow more time for

perforation. Consider a slightly

higher concentration of the

perforating agent.

Clogged pipette tip.
Ensure solutions are properly

filtered.

Concluding Remarks

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.researchgate.net/post/Can_anyone_provide_some_advices_on_perforated_patch_recordings
https://pmc.ncbi.nlm.nih.gov/articles/PMC10450726/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The perforated patch-clamp technique using a Potassium L-aspartate internal solution offers

a robust method for obtaining high-fidelity electrophysiological data while preserving the

intracellular signaling machinery. By carefully preparing solutions, optimizing protocols, and

validating the integrity of the perforated patch, researchers can achieve stable, long-term

recordings that more accurately reflect the physiological behavior of the cells under

investigation. This approach is particularly valuable for studying the modulation of ion channels

by second messengers, synaptic plasticity, and other processes that are sensitive to

cytoplasmic dialysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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